(7-Bromo-2H-1,3-benzodioxol-5-YL)methanethiol
Description
(7-Bromo-2H-1,3-benzodioxol-5-yl)methanethiol is a brominated benzodioxol derivative featuring a methanethiol (-CH2SH) substituent. Its molecular formula is C8H7BrO2S, with a molecular weight of 263.11 g/mol. The compound’s structure comprises a 1,3-benzodioxole core (a fused benzene ring with two adjacent oxygen atoms forming a dioxolane ring), a bromine atom at position 7, and a thiol-containing methyl group at position 3. Current literature on this specific compound is sparse, but its structural analogs provide insights into its behavior .
Properties
Molecular Formula |
C8H7BrO2S |
|---|---|
Molecular Weight |
247.11 g/mol |
IUPAC Name |
(7-bromo-1,3-benzodioxol-5-yl)methanethiol |
InChI |
InChI=1S/C8H7BrO2S/c9-6-1-5(3-12)2-7-8(6)11-4-10-7/h1-2,12H,3-4H2 |
InChI Key |
KWYPXJPSKJMVIH-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)CS)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (7-Bromo-2H-1,3-benzodioxol-5-YL)methanethiol can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or other reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: (7-Bromo-2H-1,3-benzodioxol-5-YL)methanethiol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of brominated benzodioxole derivatives on biological systems.
Medicine:
Drug Development: It serves as a building block in the development of new drugs with potential therapeutic applications.
Industry:
Mechanism of Action
The mechanism of action of (7-Bromo-2H-1,3-benzodioxol-5-YL)methanethiol involves its interaction with specific molecular targets and pathways. The bromine atom and methanethiol group play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations: Thiol vs. Hydroxyl/Methoxy
- (7-Bromo-1,3-benzodioxol-5-yl)methanol (C8H7BrO3, MW: 247.04 g/mol): Replacing the thiol (-SH) with a hydroxyl (-OH) group reduces nucleophilicity and alters hydrogen-bonding capacity. Predicted collision cross-section (CCS) for [M+H]+ is 141.7 Ų, indicating a compact structure due to intramolecular hydrogen bonding between -OH and dioxolane oxygen . In contrast, the thiol analog’s larger polarizable sulfur atom may increase CCS slightly, though experimental data is lacking.
- (5-Bromo-2-methoxyphenyl)methanol (C8H9BrO2, MW: 217.06 g/mol): Lacks the dioxolane ring but shares a brominated aromatic system. NMR data (δ 4.61 ppm for -CH2OH) suggests weaker deshielding compared to benzodioxol derivatives due to reduced electron-withdrawing effects . The methoxy group enhances stability but reduces reactivity compared to thiols.
Substituent Position and Electronic Effects
- 5-Bromo-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran (C18H17BrO3S, MW: 409.29 g/mol):
- Bromine at position 5 (vs. 7 in the target compound) creates distinct electronic environments.
- X-ray crystallography reveals a dihedral angle of 77.37° between the benzofuran and sulfonyl-substituted benzene ring, highlighting steric and electronic repulsion absent in the planar benzodioxol system .
- The sulfonyl group (-SO2-) is more electron-withdrawing than -SH, influencing reactivity in nucleophilic substitution reactions.
Data Table: Key Properties of Compared Compounds
Biological Activity
The compound (7-Bromo-2H-1,3-benzodioxol-5-YL)methanethiol is a member of the benzodioxole family, characterized by its unique structure that includes a bromine atom and a thiol group. This compound has garnered attention for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C8H7BrO3S
- Molecular Weight : 251.11 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound may involve several mechanisms:
- Interaction with Enzymes : The thiol group can form disulfide bonds with cysteine residues in proteins, potentially inhibiting enzyme activity.
- Microtubule Targeting : Similar compounds have shown the ability to disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells .
- Antioxidant Activity : The presence of the thiol group suggests potential antioxidant properties, which could mitigate oxidative stress in cells.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer effects. For instance:
- Cell Line Studies : In vitro tests using human cancer cell lines demonstrated that this compound induced apoptosis through caspase activation and mitochondrial dysfunction .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 15 | Apoptosis via caspase pathway |
| MCF-7 (breast) | 20 | Microtubule disruption |
| A549 (lung) | 18 | Induction of oxidative stress |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli were used to assess antibacterial efficacy.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results indicate that the compound exhibits moderate antibacterial activity, suggesting potential applications in treating infections.
Case Studies
- Study on Anticancer Efficacy :
- Antimicrobial Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
